(S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one
説明
特性
IUPAC Name |
(5S)-5-methyl-4,7-diazaspiro[2.5]octan-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-6(10)8-4-7(9-5)2-3-7/h5,9H,2-4H2,1H3,(H,8,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGKVLLHAFDAOQ-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC2(N1)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCC2(N1)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one can be achieved through several methods. One efficient approach involves the use of para-quinone methides, which allows for the formation of spiro[2.5]octa-4,7-dien-6-ones under mild conditions without the use of metals . Another method involves the annulation of cyclopentane or four-membered rings to form the spirocyclic structure .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize regioselective ring-opening reactions and other efficient synthetic strategies to produce the compound on a large scale .
化学反応の分析
Types of Reactions: (S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with some reactions proceeding under mild conditions while others require more stringent conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the spirocyclic structure .
科学的研究の応用
Medicinal Chemistry
(S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one has been investigated for its potential therapeutic applications, particularly in targeting central nervous system disorders. Its interactions with various biological targets suggest possible roles in drug development aimed at conditions such as:
- Neurodegenerative Diseases : The compound may act as an antagonist of the NMDA receptor, which is implicated in synaptic plasticity and memory function. This property indicates its potential for treating diseases like Alzheimer's and schizophrenia .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development .
Organic Synthesis
In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including:
- Substitution Reactions : The compound can undergo nucleophilic substitutions to introduce different functional groups.
- Functionalization : The presence of the carbonyl group at the 6-position facilitates further derivatization to enhance biological activity or modify physicochemical properties .
Case Studies and Research Findings
Several studies underscore the compound's potential applications:
- Neuropharmacological Studies : Research demonstrated that this compound significantly reduced neuronal cell death induced by glutamate toxicity in vitro .
- Antimicrobial Evaluation : In vitro tests indicated that derivatives exhibited antimicrobial properties against Gram-positive bacteria .
- Cardiovascular Research : Modified versions of this compound have been shown to interact selectively with angiotensin II type 1 receptors (AT1R), suggesting utility in treating hypertension .
作用機序
The mechanism of action of (S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. The compound exerts its effects by inhibiting the production of reactive oxygen species and reducing oxidative damage to cellular components . This action is mediated through its ability to scavenge free radicals and modulate antioxidant defense systems .
類似化合物との比較
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| (S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one | C₇H₁₂N₂O | 140.19 | Not Provided | Spiro[2.5], diaza, (S)-methyl, 6-one |
| 4,7-Diazaspiro[2.5]octane-5,8-dione, 6-(1-methylethyl)- (6S) | C₈H₁₂N₂O₂ | 184.20 | 193740-34-0 | Spiro[2.5], diaza, isopropyl, dual ketones |
| (S)-3,3-Diethyl-6-methyl-2,5-piperazinedione | C₉H₁₆N₂O₂ | 184.24 | 181468-31-5 | Piperazine dione, ethyl/methyl substituents |
| 5-Oxa-2,7-diazaspiro[3.4]octan-6-one | C₆H₈N₂O₂ | 156.14 | Not Provided | Spiro[3.4], oxa-diaza, 6-one |
| Spiro[2.5]octan-6-one oxiMe | C₈H₁₃NO | 139.19 | 921602-70-2 | Spiro[2.5], single ketone, no diaza |
Structural Differentiation
Diaza vs. Oxa-Diaza: The absence of oxygen in the target compound reduces electron-withdrawing effects compared to 5-Oxa-2,7-diazaspiro[3.4]octan-6-one, impacting reactivity and solubility .
Substituent Effects: The (S)-methyl group in the target compound contrasts with isopropyl (193740-34-0) and ethyl (181468-31-5) groups in analogs, leading to distinct steric environments. Smaller methyl groups may enhance metabolic stability compared to bulkier substituents . Ketone Position: The single 6-one group in the target compound vs.
Chirality: The (S)-configuration at position 5 distinguishes the target compound from non-chiral analogs like spiro[2.5]octan-6-one oxiMe (921602-70-2), making it relevant for enantioselective applications .
Functional Implications
- Catalytic Potential: The diaza nitrogens in the target compound may enable metal coordination, akin to phospholane ligands used in hydroformylation (). However, the absence of phosphorus limits direct comparison .
- Biological Activity : The methyl group’s stereochemistry and spirocyclic rigidity could enhance binding to chiral receptors or enzymes, a trait exploited in piperazinedione derivatives (181468-31-5) for pharmaceutical use .
- Solubility and Permeability : The ketone and methyl groups balance polarity and lipophilicity, contrasting with the more hydrophobic spiro[2.5]octan-6-one oxiMe (921602-70-2) .
生物活性
(S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one is a spirocyclic compound notable for its unique structural configuration, which includes two nitrogen atoms within its bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme modulation and receptor interactions.
Structural Characteristics
- Molecular Formula : C₇H₁₀N₂O
- Molecular Weight : Approximately 154.17 g/mol
- Key Features :
- Spirocyclic structure with a methyl group at the 5-position and a carbonyl group at the 6-position.
- The presence of nitrogen atoms contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interactions with enzymes and receptors. Its pharmacological potential includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor Binding : It has been suggested that this compound can bind to various receptors, influencing signaling pathways related to central nervous system disorders and other therapeutic areas.
The mechanism of action for this compound involves:
- Binding Affinity : Interaction with specific molecular targets, including enzymes and receptors.
- Modulation of Activity : Alteration of enzymatic activity or receptor function, leading to various biological effects.
- Potential Therapeutic Effects : Investigated for anti-inflammatory and analgesic properties based on structural similarities with other bioactive compounds.
In Vitro Studies
Preliminary studies have demonstrated that compounds with similar diazaspiro structures exhibit promising pharmacological properties:
- Anti-inflammatory Effects : Compounds structurally related to this compound have shown significant anti-inflammatory activity in vitro.
- Analgesic Properties : Similar compounds have been reported to exert analgesic effects through receptor modulation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption and Metabolism : Studies are ongoing to determine how the compound is absorbed and metabolized in biological systems.
- Safety Profile : Initial assessments suggest a favorable safety profile; however, comprehensive toxicological studies are warranted.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione | Lacks the (S)-configuration | May exhibit different biological activity due to stereochemistry |
| 4,7-Diazaspiro[2.5]octane | Similar spirocyclic structure | Different substituents may alter reactivity and properties |
| 1-Cyano-5,7-dialkyl-4,6,8-trioxo-2-aryl-5,7-diazaspiro[2.5]octane | Contains additional functional groups | Potentially broader spectrum of biological activity |
The uniqueness of this compound lies in its specific stereochemistry and functional groups that confer distinct properties compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one?
- Methodological Answer : Synthesis typically involves spirocyclic ring formation via ring-closing metathesis or intramolecular cyclization. Key steps include:
- Use of Boc-protected intermediates (e.g., tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate analogs) to stabilize reactive groups during synthesis .
- Catalytic hydrogenation or chiral resolution to achieve the (S)-enantiomer .
- Optimization of reaction conditions (e.g., solvent polarity, temperature) to enhance yield and stereoselectivity .
Q. How is the stereochemical configuration of this compound confirmed?
- Methodological Answer :
- Chiral HPLC : Separation using chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers .
- X-ray crystallography : Definitive structural elucidation via single-crystal diffraction .
- Circular Dichroism (CD) : Comparative analysis with known spirocyclic compounds to validate optical activity .
Q. What analytical techniques are critical for characterizing purity and stability?
- Methodological Answer :
- HPLC-MS : Quantifies purity and detects trace impurities (e.g., diastereomers or degradation products) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability under varying temperatures .
- NMR Spectroscopy : Monitors chemical shifts (e.g., methyl group protons at δ 1.2–1.5 ppm) to confirm structural integrity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electron distribution to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Predicts binding affinities to biological targets (e.g., enzymes or receptors) .
- ADMET Prediction Tools : Estimates pharmacokinetic properties (absorption, metabolism) using QSAR models .
Q. How should researchers resolve contradictory data in spectroscopic characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR, IR, and MS data with reference spectra of structurally analogous spiro compounds (e.g., 4,7-diazaspiro[2.5]octane derivatives) .
- Error Analysis : Quantify instrument-specific uncertainties (e.g., baseline noise in HPLC) using statistical tools like standard deviation or confidence intervals .
- Collaborative Verification : Share raw data with independent labs to confirm reproducibility .
Q. What strategies are effective for designing in vitro assays to study biological activity?
- Methodological Answer :
- Target Selection : Prioritize enzymes or pathways linked to spirocyclic compounds (e.g., antimicrobial targets like bacterial topoisomerases) .
- Dose-Response Curves : Test compound concentrations across a logarithmic range (e.g., 1 nM–100 µM) to determine IC50 values .
- Control Experiments : Include positive controls (e.g., known inhibitors) and negative controls (solvent-only) to validate assay specificity .
Data Contradiction and Analysis
Q. How to address discrepancies in reported solubility or stability profiles?
- Methodological Answer :
- Condition-Specific Testing : Re-evaluate solubility in varied solvents (e.g., DMSO vs. aqueous buffers) and pH levels .
- Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% humidity) and monitor degradation via LC-MS .
- Meta-Analysis : Systematically compare literature data using tools like PRISMA guidelines to identify methodological inconsistencies .
05 文献检索Literature search for meta-analysis02:58
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

